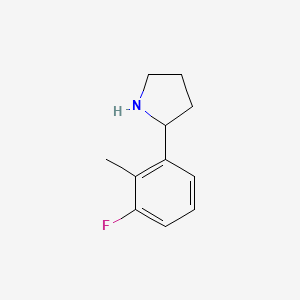
2-(3-Fluoro-2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-2-methylphenyl)pyrrolidine: is a heterocyclic organic compound with the following structure:
Structure: C11H14FN
It contains a pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom) substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. The presence of fluorine in the aromatic ring imparts unique properties to this compound.
Vorbereitungsmethoden
a. Synthesis: One synthetic route involves the Baltz-Schiemann reaction , which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provides the corresponding carboxylic acid, which can be further transformed into the desired pyrrolidine derivative .
b. Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. laboratory-scale synthesis can serve as a starting point for further optimization.
Analyse Chemischer Reaktionen
a. Reactivity: Fluoropyrrolidines exhibit reduced basicity and are generally less reactive than their chlorinated or brominated counterparts. They participate in various reactions, including substitution, cyclization, and oxidation.
b. Common Reagents and Conditions:Substitution Reactions: Fluoropyrrolidines can undergo nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and metal fluorides.
Cyclization Reactions: Intramolecular cyclization reactions can form fused heterocycles. These reactions often involve strong bases or Lewis acids.
Oxidation Reactions: Oxidizing agents like permanganate or peracids can convert fluoropyrrolidines to corresponding carboxylic acids.
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation of 2-fluoro-3-methylpyridine yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fluorinated compounds play a crucial role in medicinal chemistry, agrochemicals, and materials science.
Biology and Medicine: Fluoropyrrolidines may find applications as potential drug candidates due to their unique properties.
Industry: Fluorinated compounds are used in various industrial processes.
Wirkmechanismus
The exact mechanism by which 2-(3-Fluoro-2-methylphenyl)pyrrolidine exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, it’s essential to compare this compound with other fluorinated pyrrolidines to highlight its uniqueness.
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
2-(3-fluoro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |
InChI-Schlüssel |
SNOFBCOABDOGOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


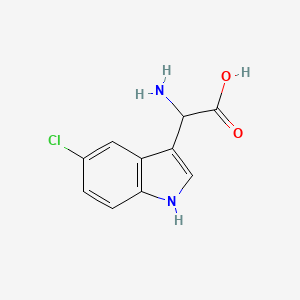
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
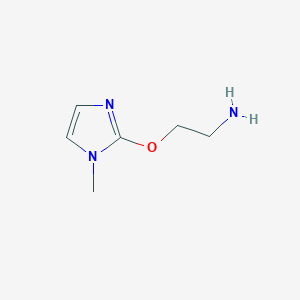
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
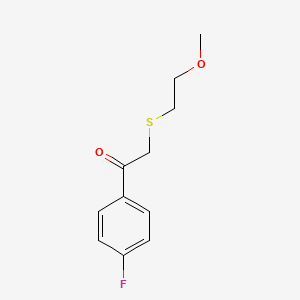

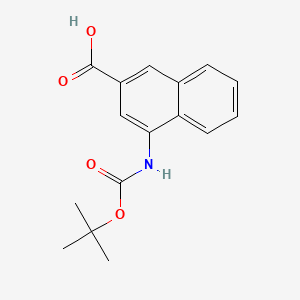
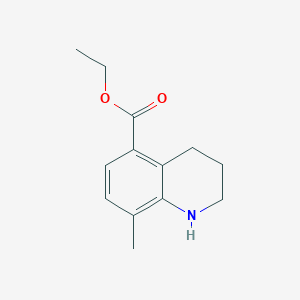
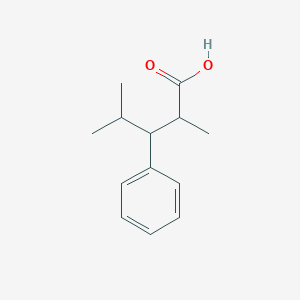
![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
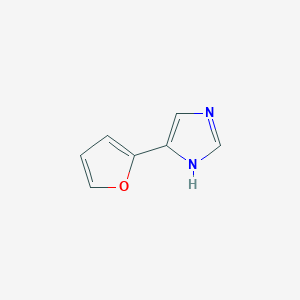

![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
